molecular formula C15H15FN2O3S2 B2413644 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1795192-37-8

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2413644
CAS No.: 1795192-37-8
M. Wt: 354.41
InChI Key: BQTZUDDISLSGMM-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide ( 1795192-37-8) is a synthetic small molecule with a molecular formula of C15H15FN2O3S2 and a molecular weight of 354.4 g/mol . This compound is part of the sulfonamide derivative chemical class, which is recognized for its significant potential in pharmacological research, particularly in the development of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in the pathogenesis of a range of diseases, including neurodegenerative disorders like Alzheimer's disease, cryopyrin-associated periodic syndrome (CAPS), metabolic diseases, and atherosclerosis . Compounds featuring a sulfonamide group on an azetidine scaffold, such as this one, are investigated for their ability to directly bind the NLRP3 protein and selectively inhibit inflammasome activation, thereby reducing the production of pro-inflammatory cytokines like IL-1β . Its structural features, including the 4-fluorophenyl sulfonyl group and the thiophen-2-ylmethyl carboxamide moiety, are important for potency and selectivity in modulating this key biological target . Azetidine derivatives are increasingly valued in medicinal chemistry and drug discovery for their utility as building blocks and their favorable properties in pharmacokinetics . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S2/c16-11-3-5-13(6-4-11)23(20,21)14-9-18(10-14)15(19)17-8-12-2-1-7-22-12/h1-7,14H,8-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTZUDDISLSGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Azetidine ring formation : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like acetonitrile .
  • Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group using sulfonyl chlorides, requiring anhydrous conditions and catalysts like triethylamine .
  • Carboxamide coupling : Reaction between the azetidine-sulfonyl intermediate and thiophen-2-ylmethylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the azetidine ring and sulfonyl-thiophene linkages .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and detect byproducts .
  • Mass spectrometry (HRMS) : Exact mass verification to distinguish isotopic patterns of fluorine and sulfur .

Q. What structural features of this compound influence its potential biological activity?

  • Methodological Answer :

  • Azetidine core : The strained four-membered ring enhances conformational rigidity, potentially improving target binding .
  • 4-Fluorophenylsulfonyl group : Electron-withdrawing fluorine increases metabolic stability; the sulfonyl group may participate in hydrogen bonding with enzymes .
  • Thiophen-2-ylmethyl moiety : The sulfur atom and aromaticity could facilitate π-π stacking or interactions with hydrophobic enzyme pockets .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorogenic substrates to test activity against serine hydrolases or kinases, given sulfonamide’s affinity for catalytic sites .
  • Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Comparative MD simulations : Perform 100-ns molecular dynamics simulations to assess binding mode stability under physiological conditions .
  • Alanine scanning mutagenesis : Identify critical residues in the target protein’s active site that disrupt binding if mutated .
  • Dose-response curves : Validate discrepancies using IC₅₀ values from orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising target affinity?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the azetidine nitrogen or thiophene methyl .
  • Co-crystallization screens : Identify co-formers (e.g., cyclodextrins) to enhance aqueous solubility .
  • LogP adjustment : Replace the 4-fluorophenyl group with polar substituents (e.g., pyridyl) while monitoring SAR .

Q. How does the sulfonyl group’s orientation impact crystallographic refinement, and what software tools mitigate refinement errors?

  • Methodological Answer :

  • SHELXL refinement : Use twin refinement (TWIN/BASF commands) to model disorder in the sulfonyl group .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to validate packing motifs .
  • DFT calculations : Compare experimental vs. theoretical bond lengths/angles for the sulfonyl-thiophene linkage .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent PK studies : Administer IV/PO doses (1–10 mg/kg) with plasma sampling over 24h; analyze via LC-MS/MS .
  • AMES toxicity screening : Test mutagenicity in TA98 and TA100 strains at 0.1–100 µM concentrations .
  • Metabolite profiling : Identify Phase I/II metabolites using liver microsomes and UPLC-QTOF .

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